2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with methylthio, phenyl, and m-tolyl groups
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-inflammatory properties . These compounds interact with proteins like ATF4 and NF-kB .
Mode of Action
The compound’s interaction with its targets leads to promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, and the NF-kB inflammatory pathway . This leads to a reduction in inflammation and neuronal cell death, thereby providing neuroprotection .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as triazole-pyrimidine hybrids, have been studied . These studies typically involve evaluating cell viability, Elisa, qRT-PCR, western blotting, and molecular docking .
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . This is evidenced by the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-d]pyrimidine core.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidine ring or other substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Phenylboronic acid, m-tolylboronic acid, methylthiol, various bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrrolo[3,2-d]pyrimidine derivatives.
Scientific Research Applications
2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a probe to study various biochemical pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-3-(m-tolyl)pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 2-(methylthio)-3-(m-tolyl)pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 7-phenyl-3-(m-tolyl)pyrrolo[3,2-d]pyrimidin-4(5H)-one
Uniqueness
2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern enhances its potential as a kinase inhibitor and its suitability for various scientific applications.
Properties
IUPAC Name |
3-(3-methylphenyl)-2-methylsulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-13-7-6-10-15(11-13)23-19(24)18-17(22-20(23)25-2)16(12-21-18)14-8-4-3-5-9-14/h3-12,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRTLJHKKRDIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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